molecular formula C16H25NO2S B2743772 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide CAS No. 2310205-32-2

4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide

Cat. No. B2743772
CAS RN: 2310205-32-2
M. Wt: 295.44
InChI Key: VOVRLWDPBBMNHM-UHFFFAOYSA-N
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Description

4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide, also known as BVT.2733, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been synthesized using a specific method that involves the reaction of tert-butyl 4-aminobenzoate with 2-mercapto-4-methylbutanol in the presence of a catalyst.2733.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is not fully understood, but it is believed to act through various pathways. 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant response.
Biochemical and Physiological Effects:
4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity, and reduce blood glucose levels. 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been shown to have a neuroprotective effect, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity and yield are high. 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has also been shown to have low toxicity, making it safe for use in lab experiments. However, there are some limitations to using 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Furthermore, the optimal dosage and treatment duration of 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide for various diseases have not been established, and more research is needed to determine the appropriate dosages.

Future Directions

There are several future directions for the research of 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide. Further studies are needed to elucidate its precise mechanism of action and to determine the optimal dosage and treatment duration for various diseases. Furthermore, more research is needed to investigate the potential use of 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide in combination with other drugs for the treatment of various diseases. Additionally, the potential use of 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide in the prevention of various diseases should be explored. Finally, more research is needed to investigate the safety and efficacy of 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide in human clinical trials.

Synthesis Methods

The synthesis of 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide involves the reaction of tert-butyl 4-aminobenzoate with 2-mercapto-4-methylbutanol in the presence of a catalyst. The reaction takes place in a solvent at a specific temperature and pressure. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of the product is typically high, and the purity is excellent.

Scientific Research Applications

4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and Parkinson's disease. 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

4-tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)13-7-5-12(6-8-13)15(19)17-11-14(18)9-10-20-4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVRLWDPBBMNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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